2-Bromo-4-phenylquinazoline
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Overview
Description
2-Bromo-4-phenylquinazoline is a chemical compound belonging to the quinazoline family. This compound has garnered significant attention in scientific research due to its potential biological activity and diverse applications. Quinazoline derivatives are known for their wide range of biological activities, making them valuable in various fields of study .
Scientific Research Applications
2-Bromo-4-phenylquinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Quinazoline derivatives, including this compound, have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: These compounds are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-phenylquinazoline is the Bromodomain-containing protein 4 (BRD4), a type of epigenetic reader . BRD4 specifically binds to acetylated lysine residues of histones and has emerged as an attractive therapeutic target for various diseases, including cancer, cardiac remodeling, and heart failure .
Mode of Action
This compound interacts with BRD4 by binding to it at the molecular and cellular levels . This interaction results in the inhibition of BRD4, which in turn leads to a decrease in the expression of downstream targets such as c-MYC .
Biochemical Pathways
The action of this compound affects the TGF-β1/Smad2/3 signaling pathway . The inhibition of BRD4 by this compound leads to the suppression of this pathway, which is associated with the reduction of cardiac fibrosis .
Pharmacokinetics
Similar quinazoline derivatives have been found to have good pharmacokinetic properties and low cytotoxicity
Result of Action
The result of this compound’s action is the effective alleviation of cardiac fibrosis both in vitro and in vivo . This is associated with the reduction in the expression of the downstream target c-MYC and the inhibition of the TGF-β1/Smad2/3 signaling pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics Additionally, factors such as pH, temperature, and the presence of certain enzymes or proteins can also affect the action of this compound
Safety and Hazards
While specific safety and hazard information for 2-Bromo-4-phenylquinazoline was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .
Future Directions
Quinazoline derivatives, including 2-Bromo-4-phenylquinazoline, continue to attract interest due to their diverse biological activities. Future research may focus on designing and synthesizing new derivatives or analogues to treat various diseases . Additionally, the development of more efficient and environmentally friendly synthesis methods may also be a focus of future research .
Biochemical Analysis
Biochemical Properties
It is known that quinazoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the quinazoline derivative and the biomolecule it interacts with .
Cellular Effects
Quinazoline derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-Bromo-4-phenylquinazoline can be achieved through several methods. One common approach involves the reaction of 2-aminobenzonitrile with bromobenzene in the presence of a suitable catalyst. This reaction typically occurs under reflux conditions with a solvent such as ethanol or acetonitrile . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial production methods for quinazoline derivatives often involve metal-catalyzed reactions, phase-transfer catalysis, and ultrasound-promoted reactions . These methods are designed to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
2-Bromo-4-phenylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: Quinazoline derivatives can undergo oxidation to form quinazolinones or reduction to yield dihydroquinazolines.
Cycloaddition Reactions: These reactions involve the formation of new ring structures, often using reagents like azides or alkynes.
Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
2-Bromo-4-phenylquinazoline can be compared with other quinazoline derivatives such as:
2-(4-bromophenyl)-quinazolin-4(3H)-one: This compound also exhibits significant biological activity, including α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Similar to the brominated derivative, this compound has shown potential in various biological assays.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other quinazoline derivatives .
Properties
IUPAC Name |
2-bromo-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIYIAGTHDVLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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